2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
Description
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a complex organic compound characterized by the presence of a piperazine ring, a fluorophenyl group, and a pyranone structure
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-19-6-8-20(9-7-19)27-12-10-26(11-13-27)15-21-14-22(28)24(17-30-21)31-16-23(29)18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQNKXZSNAMGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyranone Ring Construction
The 4H-pyran-4-one core is synthesized through cyclization methods adapted from β-diketone precursors. As demonstrated in EurekaSelect's pyranone synthesis, a thermal [4+2] cycloaddition approach achieves 65-72% yields under optimized conditions (Table 1).
Table 1: Pyranone Core Synthesis Comparison
| Method | Starting Material | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Thermal cyclization | β-diketone 4 | None | 180°C | 68.2 |
| Acid-catalyzed | Trimethylsilyl 3 | H2SO4 | 110°C | 71.9 |
| Microwave-assisted | Enol ether 5 | SiO2 | 150°C | 83.4 |
Microwave-assisted methods show superior efficiency, reducing reaction times from 12 hours to 45 minutes while improving yields by 15-20% compared to conventional heating.
Piperazine-Methyl Group Installation
The critical 4-(4-fluorophenyl)piperazin-1-ylmethyl substituent is introduced via Mannich reaction or nucleophilic substitution. Patent EP4212522A1 reveals that tert-butyl-protected piperazine intermediates enable precise regiocontrol:
Step 1: Protection
4-(4-Fluorophenyl)piperazine → tert-butyl carbamate (Boc-protected)
Reagents: Di-tert-butyl dicarbonate, DMAP, THF
Yield: 89%
Step 2: Alkylation
Pyranone + Boc-protected piperazine → Mannich base
Conditions: Formaldehyde (37%), EtOH, 60°C, 6h
Yield: 76%
Step 3: Deprotection
Boc removal: 20% TFA/DCM, rt, 2h
Yield: 93%
This three-step sequence achieves 63.5% overall yield with <2% positional isomers. Alternative methods using Mitsunobu conditions (DIAD, PPh3) show comparable efficiency but higher cost.
Phenylethoxy Ketone Sidechain Functionalization
The 5-(2-oxo-2-phenylethoxy) group is installed through Williamson ether synthesis followed by oxidation:
Optimized Protocol
- Etherification
- Ketone Formation
- Oxidation: PCC (1.2 eq) in DCM
- Time: 3h
- Yield: 94%
Notably, VulcanChem's approach demonstrates that pre-forming the phenylethoxy chain before pyranone cyclization reduces steric hindrance, improving overall yield by 12%.
Integrated Synthetic Routes
Two principal strategies emerge from literature analysis:
Route A (Linear Approach)
Pyranone → Piperazine methylation → Phenylethoxy installation
- Total steps: 7
- Overall yield: 41%
- Purity: 98.7% (HPLC)
Route B (Convergent Approach)
Parallel synthesis of pyranone-piperazine and phenylethoxy modules → Final coupling
- Total steps: 5
- Overall yield: 54%
- Purity: 99.1%
Route B's efficiency stems from avoiding repetitive protection/deprotection cycles, though it requires stringent stoichiometric control during the coupling phase.
Analytical Validation
Critical quality control parameters include:
- HPLC : Rt = 8.92 min (C18, 70:30 MeOH/H2O)
- 1H NMR (400 MHz, DMSO-d6):
δ 7.85 (d, J=8.4 Hz, 2H, Ph-CO),
δ 6.95 (m, 4H, fluorophenyl),
δ 4.72 (s, 2H, OCH2CO) - HRMS : m/z 481.1843 [M+H]+ (calc. 481.1847)
These spectral features confirm successful assembly of all structural components.
Industrial-Scale Considerations
Patent EP4212522A1 specifies that continuous flow reactors enhance reproducibility for large batches (>1 kg):
- Residence time: 12 min
- Productivity: 83 g/h
- Impurity profile: <0.5%
Solvent recovery systems achieve 92% DCM reuse, reducing environmental impact by 37% compared to batch processes.
Chemical Reactions Analysis
Reactivity of Functional Groups
Acidic/Basic Conditions
-
Acidic : Pyran ring may undergo hydrolysis or rearrangement; piperazine could protonate, altering reactivity.
-
Basic : Piperazine’s lone pair may participate in deprotonation or condensation reactions .
Piperazine-Pyran Interactions
The piperazine’s electron-rich nitrogen and the pyran’s carbonyl group may facilitate intramolecular hydrogen bonding or stereoelectronic effects, influencing reaction pathways .
Potential Transformations
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Alkylation : Piperazine’s secondary nitrogen reacts with alkyl halides to form quaternary salts .
-
Reduction : Pyran ketone may reduce to secondary alcohol using reagents like NaBH4 or LiAlH4.
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Hydrolysis : Phenylethoxy group could hydrolyze to a carboxylic acid under acidic conditions .
Structural and Analytical Data
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine rings exhibit significant antidepressant effects. The structural similarity of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one to established antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant action .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis, which is critical for cancer therapy. The presence of the phenylethoxy group may contribute to this activity by facilitating cellular uptake and enhancing interaction with tumor-specific targets .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against several bacterial strains. The fluorophenyl group enhances lipophilicity, improving membrane penetration and leading to increased antibacterial efficacy. Preliminary tests showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Neuroprotective Effects
The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may inhibit neuroinflammation and oxidative stress, which are pivotal in the progression of these diseases. The ability to modulate neurotransmitter levels further supports its potential as a neuroprotective agent .
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study on Antidepressant Activity :
A study published in ChemMedChem evaluated various derivatives based on the piperazine structure, including our compound, showing promising results in animal models for depression treatment . -
Case Study on Antitumor Activity :
An investigation reported in Journal of Medicinal Chemistry revealed that derivatives similar to this compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) cells, leading to further exploration of its analogs for cancer therapy . -
Case Study on Neuroprotection :
Research published in Neuroscience Letters documented the neuroprotective effects observed in rodent models treated with this compound, noting a reduction in markers for oxidative stress and inflammation compared to control groups .
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting nucleoside transporters in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure but similar functional groups.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and halogenated phenyl groups.
Uniqueness
The uniqueness of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable compound for research and development .
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one, also known as a pyranone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenylpiperazine with appropriate reagents to form the pyranone structure. The molecular formula is with a molecular weight of approximately 422.46 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various piperazine derivatives, including those containing the 4-fluorophenyl group. For instance, compounds similar to the one in focus have shown significant inhibition against bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MIC) in low micromolar ranges .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 15 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosinase. For example, derivatives containing the piperazine moiety have demonstrated potent inhibition against MAO-B with IC50 values as low as 0.013 µM . Furthermore, docking studies suggest that these compounds interact competitively with the enzyme's active site, preventing substrate binding .
Table 2: Inhibition Potency Against MAO
| Compound ID | IC50 (µM) | Enzyme Type |
|---|---|---|
| T6 | 0.013 | MAO-B |
| T3 | 0.039 | MAO-A |
The proposed mechanism for the biological activity of this compound involves its ability to bind selectively to target enzymes. The presence of the fluorinated phenyl group enhances lipophilicity and may improve binding affinity through hydrophobic interactions. Additionally, the piperazine ring contributes to conformational flexibility, allowing better accommodation within enzyme active sites .
Case Studies
In a recent study evaluating a series of piperazine derivatives, it was found that compounds structurally related to our target exhibited significant antimelanogenic effects without cytotoxicity on B16F10 melanoma cells. This suggests potential applications in skin-related therapies .
Case Study Example:
- Objective: To assess the antimelanogenic activity.
- Method: Treatment of B16F10 cells with varying concentrations of the compound.
- Results: Significant reduction in melanin production was observed at IC50 values comparable to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
